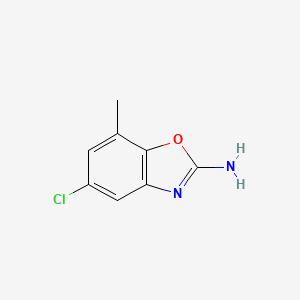
2-(5-nitro-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
2-(5-nitro-1H-indol-3-yl)acetic acid, also known as 5-Nitro-indole-3-acetic acid (5-NIAA), is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a derivative of indole-3-acetic acid (IAA), a natural plant hormone that regulates various physiological processes in plants. The synthesis of 5-NIAA has been achieved through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Novel Functionalized 2-hydroxyindolenines
Research by Morales-Ríos et al. (1993) explored the oxidation of 1,3-disubstituted indole derivatives, which led to the production of novel functionalized 2-hydroxyindolenines. These compounds possess the Z-configuration and have potential applications in organic synthesis and pharmaceutical research (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Aqueous Solution Chemistry of Carcinogen Models
A study by Rajagopal et al. (2003) synthesized various indole derivatives, including nitro compounds, to model carcinogenic amines. These compounds' behavior in aqueous solutions at different pH levels can contribute to understanding the chemical properties of potential carcinogens (Rajagopal, Brooks, Nguyen, & Novak, 2003).
Kinetic Studies in Nitrosation Reactions
Bravo et al. (1992) conducted kinetic studies on the nitrosation reaction of various indole derivatives, including indole-3-acetic acid. Understanding these reactions' kinetics can contribute to the development of new synthetic routes in organic chemistry (Bravo, Hervés, Leis, & Peña, 1992).
Synthesis of Photolabile Protecting Groups
Lin and Abe (2021) synthesized new chromophores like 2-(4-nitrophenyl)-1H-indole, which can be used as photolabile protecting groups. Such compounds can have significant implications in photochemistry and the development of light-sensitive materials (Lin & Abe, 2021).
Corrosion Inhibition in Sea Water
Research by Ahmed et al. (2018) synthesized new 5-Nitro isatin derivatives and studied their effectiveness as corrosion inhibitors for carbon steel in sea water. This has implications for industrial applications, particularly in maritime environments (Ahmed, Kubba, & Al-Majidi, 2018).
Antimicrobial and Antiinflammatory Activities
Narayana et al. (2009) synthesized heterocycles derived from various nitroindole carbohydrazides, including studies on their antimicrobial and antiinflammatory activities. Such research is vital for drug discovery and the development of new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Inhibitors in Pharmaceutical Research
Tomoo et al. (2014) designed and synthesized new indole-based inhibitors, particularly focusing on cytosolic phospholipase A2α, an enzyme with significant pharmaceutical interest. This study contributes to the field of medicinal chemistry and drug development (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).
Eigenschaften
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWJLCMLXSEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-nitro-1H-indol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



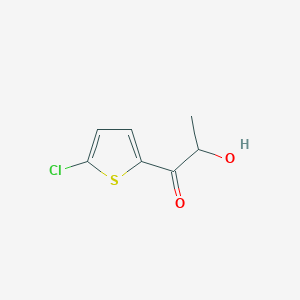
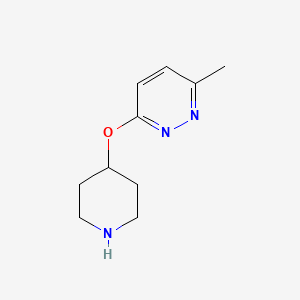
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)

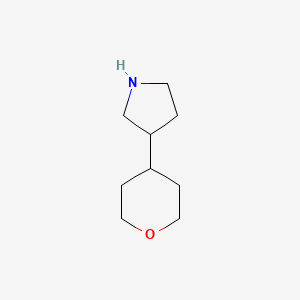
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
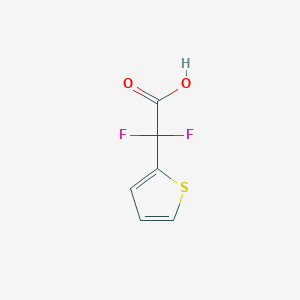
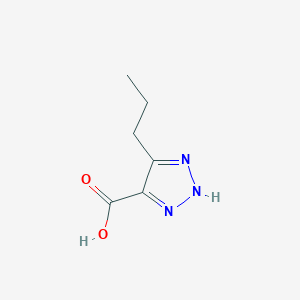
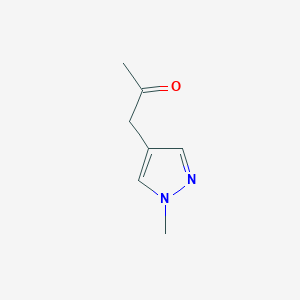
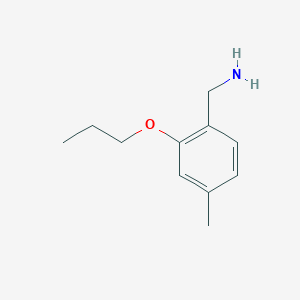
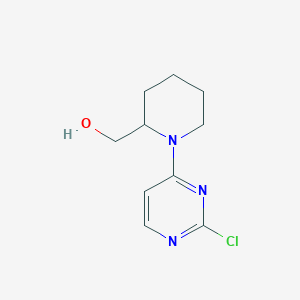
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
